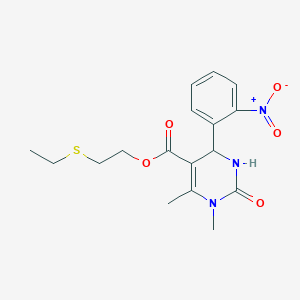![molecular formula C16H20Cl2N2O3S2 B4928678 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation.
Mécanisme D'action
4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine inhibits the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. This inhibition leads to the accumulation of the Notch receptor intracellular domain, which then translocates to the nucleus and activates downstream signaling pathways. The inhibition of the Notch signaling pathway by this compound has been found to induce neuronal differentiation, promote osteoblast differentiation, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce neuronal differentiation by upregulating the expression of neuronal markers such as MAP2 and Tuj1. This compound has also been found to promote the differentiation of mesenchymal stem cells into osteoblasts by upregulating the expression of osteoblast markers such as Runx2 and OCN. In addition, this compound has been found to inhibit the growth of various cancer cells by inducing apoptosis and promoting differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine has several advantages for lab experiments. It is a potent and specific inhibitor of the gamma-secretase enzyme, which makes it a valuable tool for studying the Notch signaling pathway. This compound is also readily available and easy to use in cell culture experiments. However, this compound has some limitations for lab experiments. It has been found to have off-target effects on other signaling pathways, which may complicate the interpretation of results. In addition, this compound has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine in scientific research. One direction is the development of more potent and specific gamma-secretase inhibitors for the treatment of Notch-related diseases. Another direction is the investigation of the role of the Notch signaling pathway in stem cell differentiation and regeneration. Furthermore, the use of this compound in combination with other drugs for the treatment of cancer is an area of active research. Finally, the development of new formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine is synthesized by reacting 4-morpholineethanesulfonic acid with 2,5-dichlorobenzoyl chloride, followed by reaction with piperidine-4-carboxylic acid and thiomorpholine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine has been widely used in scientific research due to its potential therapeutic applications. It has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation. This compound has been shown to induce neuronal differentiation in neural stem cells and promote the differentiation of mesenchymal stem cells into osteoblasts. It has also been found to inhibit the growth of various cancer cells and promote the differentiation of cancer stem cells.
Propriétés
IUPAC Name |
[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S2/c17-13-1-2-14(18)15(11-13)25(22,23)20-5-3-12(4-6-20)16(21)19-7-9-24-10-8-19/h1-2,11-12H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUFEPVOFUMZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCSCC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)
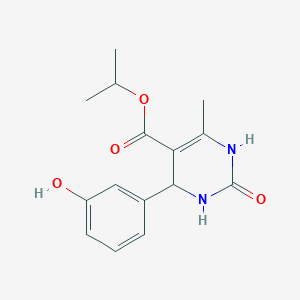
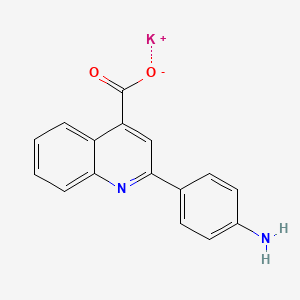
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
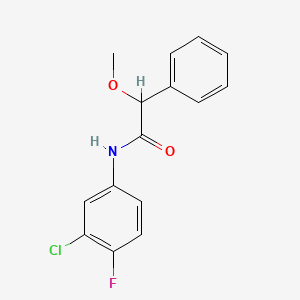
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)

![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
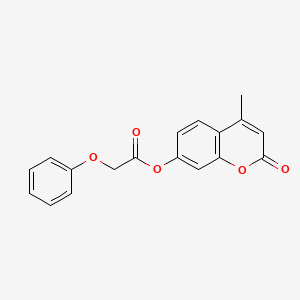
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
